Unmatched 1000-Fold Receptor Selectivity vs. SB-204741 and LY-266097
RS-127445 demonstrates approximately 1000-fold selectivity for the 5-HT2B receptor over a wide range of other receptors and ion channels, including human recombinant 5-HT2A, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors, as well as 5-HT1A, 5-HT1B/D, and monoamine uptake sites [1]. This selectivity profile is significantly greater than that of other widely used 5-HT2B antagonists. For instance, SB-204741 displays ≥135-fold selectivity over 5-HT2C and 5-HT2A receptors [2], while LY-266097 exhibits approximately 100-fold selectivity over human 5-HT2C and 5-HT2A sites [3].
| Evidence Dimension | Receptor Selectivity Fold |
|---|---|
| Target Compound Data | 1000-fold |
| Comparator Or Baseline | SB-204741: 135-fold; LY-266097: 100-fold |
| Quantified Difference | RS-127445 selectivity is 7.4 times greater than SB-204741 and 10 times greater than LY-266097. |
| Conditions | Radioligand binding assays on human recombinant 5-HT receptors and various ion channels |
Why This Matters
Superior selectivity minimizes the risk of off-target effects in complex biological systems, ensuring that observed phenotypes can be more confidently attributed to 5-HT2B receptor antagonism, which is critical for high-fidelity target validation and mechanism-of-action studies.
- [1] Bonhaus DW, et al. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. Br J Pharmacol. 1999;127(5):1075-1082. View Source
- [2] SB 204741 (PD015337). Probes & Drugs Portal. Accessed April 2026. View Source
- [3] LY266097 hydrochloride. MedChemExpress. Accessed April 2026. View Source
